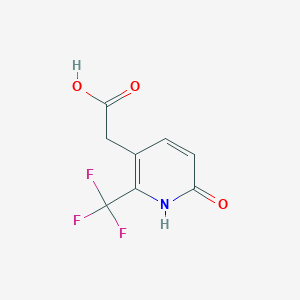

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid

Description

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid is a pyridine derivative characterized by:

- A hydroxyl (-OH) group at position 6.

- A trifluoromethyl (-CF₃) group at position 2.

- An acetic acid (-CH₂COOH) moiety at position 3.

This compound combines polar (hydroxyl, acetic acid) and lipophilic (trifluoromethyl) groups, making it structurally unique.

Properties

IUPAC Name |

2-[6-oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)7-4(3-6(14)15)1-2-5(13)12-7/h1-2H,3H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZOPCKQYQAACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

The most effective method involves reacting 2-chloro-6-trifluoromethylpyridine with aqueous alkali metal hydroxide solutions under sealed, high-temperature conditions. Key parameters are:

- Base: Sodium hydroxide or potassium hydroxide (potassium hydroxide generally more effective).

- Base concentration: At least 10% w/v aqueous solution, optimally 10–20% w/v.

- Equivalents of base: Approximately 2.1 to 2.3 equivalents relative to the pyridine substrate to ensure complete conversion.

- Temperature: 140°C to 160°C, typically 150°C.

- Pressure: Autogenous pressure generated in a sealed vessel, typically 4 to 5 bar.

- Reaction time: 1.5 to 4 hours, often around 2 hours.

Reactor Setup

- The reaction is conducted in a sealed autoclave capable of withstanding caustic conditions and elevated temperatures and pressures.

- Materials such as nickel alloys (inconel, monel, hastelloy) are preferred for corrosion resistance.

Reaction Procedure

- Charge 2-chloro-6-trifluoromethylpyridine into the reactor.

- Seal and pressure test the vessel.

- Heat to reaction temperature (150°C).

- Add aqueous alkali hydroxide solution gradually via pump.

- Maintain temperature and pressure for 1.5–2 hours.

- Cool the reaction mixture.

- Acidify to precipitate the hydroxy product.

- Filter and wash the product with water.

Advantages of This Method

- Solvent-free: No organic solvents such as dimethylsulfoxide (DMSO) or tert-amyl alcohol are used, reducing environmental and safety concerns.

- High yield: Near-complete conversion with minimal impurities.

- Purification: Hydrolysis also converts impurities to water-soluble derivatives, facilitating product isolation.

- Good physical form: The product precipitates as a filterable solid suitable for further use.

Comparative Data from Patent Examples

| Parameter | Example Conditions | Result |

|---|---|---|

| Base type | Potassium hydroxide | 98.4% conversion to 2-hydroxy-6-trifluoromethylpyridine |

| Base concentration | 10–20% w/v aqueous solution | Complete hydrolysis achieved |

| Temperature | 150°C | Optimal for reaction rate and yield |

| Pressure | 4–5 bar (autogenous) | Maintains reaction environment |

| Reaction time | 1.5–4 hours | 2 hours typical |

| Product isolation | Acidification and filtration | Pure, crystalline product |

While the hydroxy intermediate is prepared as above, the introduction of the acetic acid group at the 3-position typically involves further synthetic steps such as:

- Side-chain functionalization: Using halogenated or activated acetic acid derivatives.

- Carboxylation reactions: Employing carbanion intermediates or metal-catalyzed coupling.

- Oxidation or substitution reactions: To introduce the acetic acid moiety selectively.

These subsequent steps depend on the hydroxy intermediate’s purity and physical form, which the above hydrolysis method ensures.

Summary Table of Preparation Steps

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Hydrolysis of 2-chloro-6-trifluoromethylpyridine | Aqueous KOH or NaOH, 150°C, sealed autoclave, 2.2 equiv base, 2 hours | Solvent-free, high yield, impurity removal |

| 2 | Isolation of 2-hydroxy-6-trifluoromethylpyridine | Acidification, filtration | Product in suitable physical form |

| 3 | Introduction of acetic acid side chain | Various synthetic routes (carboxylation, substitution) | Dependent on downstream chemistry |

Research Findings and Considerations

- Solvent-based hydrolysis (e.g., in DMSO or tert-amyl alcohol) is less desirable due to environmental and safety issues and the need for solvent recovery.

- Hydrolysis under reflux at atmospheric pressure is ineffective for this substrate.

- Solid base hydrolysis produces product in poor physical form.

- The sealed vessel hydrolysis under autogenous pressure is the most efficient and scalable method.

- Impurities in the starting halogenated pyridine can be effectively removed by this hydrolysis process, improving product quality.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid can undergo several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the trifluoromethyl group would produce a methyl-substituted pyridine derivative.

Scientific Research Applications

Chemical Synthesis Applications

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid serves as a critical building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions:

- Nucleophilic Substitution : The hydroxy group can be substituted with other functional groups, enhancing its utility in synthesizing more complex molecules.

- Oxidation and Reduction : The compound can undergo oxidation to form carbonyl compounds or reduction to yield methyl-substituted derivatives, making it versatile for synthetic chemists .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical research due to its biological activity:

- Drug Development : It can act as an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways. The trifluoromethyl group is known to enhance lipophilicity, which can improve drug potency and metabolic stability .

- Enzyme Interaction Studies : Research indicates that this compound can be used to study enzyme interactions and metabolic pathways, aiding in the development of enzyme inhibitors or modulators .

Agrochemical Applications

In agrochemicals, 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid has been identified as a potential candidate for developing herbicides or pesticides:

- Biological Activity : Its unique structural features may enhance its interaction with biological targets in plants or pests, potentially leading to effective agrochemical formulations .

- Synthesis of Agrochemicals : The compound can be utilized as an intermediate in synthesizing other agrochemical agents, contributing to agricultural productivity .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Pharmaceutical Research : A study demonstrated that derivatives of pyridine compounds, including those similar to 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid, exhibit significant inhibitory activity against specific enzymes, showcasing their potential in drug development .

- Agrochemical Efficacy : Research into the herbicidal properties of trifluoromethyl-substituted pyridines indicates that these compounds can effectively inhibit weed growth while being less toxic to crops, highlighting their utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The acetic acid group can participate in various biochemical reactions, such as esterification and amidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Key analogs differ in substituents at positions 2, 3, and 6 (Table 1):

Table 1: Structural and Molecular Comparison

*Calculated based on standard atomic weights.

Key Observations:

- Chloro vs. Hydroxyl Substituents : The chloro analog (Table 1, Row 2) exhibits greater lipophilicity compared to the hydroxylated target compound, which may influence membrane permeability and pharmacokinetics .

- Multi-Fluorinated Derivatives : The compound in Row 4 incorporates difluoromethyl and trifluoromethoxy groups, enhancing steric bulk and metabolic resistance but reducing aqueous solubility .

Functional Group Modifications

Acetic Acid Derivatives:

- The acetic acid group at position 3 is conserved across analogs (Table 1), suggesting its critical role in biological activity, such as enzyme inhibition or receptor binding (e.g., NSAID-like mechanisms).

- Ester vs. Acid Forms : describes ethyl ester derivatives (e.g., 2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester), which are likely prodrugs designed to improve bioavailability compared to free acids .

Heterocyclic Modifications:

Physicochemical Properties

- Acidity : The hydroxyl group (pKa ~10) and acetic acid moiety (pKa ~3-4) in the target compound create a pH-dependent ionization profile. In contrast, the chloro analog lacks ionizable hydroxyl groups, reducing solubility in physiological pH ranges .

- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability, but hydroxyl groups may introduce susceptibility to oxidation compared to halogenated analogs .

Biological Activity

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid (HTPAA) is a pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of HTPAA's biological activity, including its antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

HTPAA is characterized by the presence of a hydroxyl group and a trifluoromethyl group on the pyridine ring, which significantly influences its biological properties. The molecular formula is C7H6F3NO2.

1. Antibacterial Activity

HTPAA has demonstrated significant antibacterial properties against various pathogenic strains.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against Enterococcus faecalis and Pseudomonas aeruginosa, comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Enterococcus faecalis | 40 | 29 |

| Pseudomonas aeruginosa | 50 | 24 |

| Salmonella typhi | 45 | 30 |

| Klebsiella pneumoniae | 50 | 19 |

2. Anti-inflammatory Activity

HTPAA has been evaluated for its anti-inflammatory effects, particularly in inhibiting pro-inflammatory cytokines.

- Cytokine Inhibition : At a concentration of 10 µg/mL, HTPAA showed inhibitory effects on IL-6 and TNF-α levels, achieving reductions of approximately 78% and 72%, respectively, compared to dexamethasone .

3. Anticancer Activity

Recent studies have explored the potential of HTPAA as an anticancer agent.

- Cell Viability : HTPAA exhibited cytotoxic effects in various cancer cell lines with IC50 values ranging from 1.26 to 2.96 µM. Notably, it demonstrated a significant ability to induce apoptosis and cell cycle arrest in MCF-7 breast cancer cells .

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 1.29 | 70 |

| A549 (Lung) | 1.26 | 65 |

| HeLa (Cervical) | 2.96 | 60 |

The biological activity of HTPAA can be attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with target molecules.

Case Studies

Several case studies highlight the therapeutic potential of HTPAA:

- Antibacterial Efficacy : A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that HTPAA not only inhibited bacterial growth but also reduced biofilm formation significantly .

- Cancer Research : In vivo studies using mouse models indicated that HTPAA treatment led to substantial tumor size reduction in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid, and what reaction conditions yield the highest purity?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Trifluoromethyl Introduction : Use nucleophilic substitution (e.g., reacting 2-chloro-6-hydroxypyridine with trifluoromethylating agents like CF₃SiMe₃ in DMSO/KF, as described for similar fluorinated pyridines .

Acetic Acid Sidechain Addition : Employ coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination) to attach the acetic acid moiety.

Hydroxylation : Protect the hydroxyl group during synthesis to avoid side reactions, followed by deprotection under mild acidic conditions.

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. How should researchers handle and store 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation .

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15+ minutes and seek medical attention for persistent irritation .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability. Use HPLC to detect decomposition products .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Structural Confirmation :

- Purity Analysis :

Q. What are the toxicological risks associated with this compound, and what safety protocols are essential?

Methodological Answer:

- Toxicity Profile : Classified as Category 4 (acute toxicity) for oral/dermal/inhalation routes based on structural analogs .

- Safety Protocols :

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity and protein interactions?

Methodological Answer:

Q. How can researchers resolve contradictions in reported toxicity data for pyridine derivatives?

Methodological Answer:

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers. Calculate Fukui indices (f⁻) to predict sites for nucleophilic attack .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to model solvation energies. Compare with experimental yields from SNAr reactions .

Q. What challenges arise in designing enzyme inhibition assays for this compound?

Methodological Answer:

- Assay Optimization :

- Data Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.